4-Ethyl-3-Methoxyanilin

Übersicht

Beschreibung

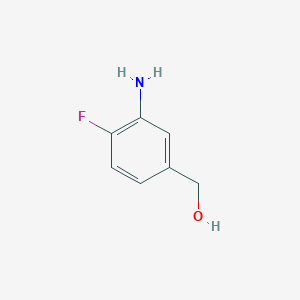

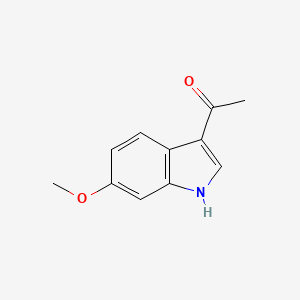

4-Ethyl-3-methoxyaniline is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Ethyl-3-methoxyaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Ethyl-3-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-3-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese

4-Ethyl-3-Methoxyanilin dient als wertvolles Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Struktur eignet sich für Modifikationen, die zur Herstellung bioaktiver Moleküle führen können, insbesondere bei der Entwicklung von Medikamenten, die Methoxyanilin als Vorläufer benötigen. Die Methoxygruppe kann die Lipophilie der Verbindungen beeinflussen und so ihre biologische Zugänglichkeit verbessern .

Farbstoffherstellung

In der Farbstoffindustrie wird this compound als Zwischenprodukt zur Herstellung von Farbstoffen verwendet. Seine chemische Struktur ermöglicht die Anbindung verschiedener funktioneller Gruppen, wodurch Farbstoffe mit gewünschten Eigenschaften wie Farbstärke, Echtheit und Verträglichkeit mit verschiedenen Materialien hergestellt werden können.

Polymer- und Harzherstellung

Die Verbindung findet Anwendung bei der Herstellung von Polymeren und Harzen. Seine molekulare Konfiguration kann in Polymerketten integriert werden, um physikalische Eigenschaften wie Steifigkeit, Flexibilität und Beständigkeit gegen Abbau zu verändern, die für die Entwicklung von Hochleistungsmaterialien entscheidend sind.

Katalyse in organischen Reaktionen

This compound kann als Ligand in katalytischen Systemen wirken, insbesondere in cyclometallierten Rutheniumkomplexen. Diese Komplexe werden zur Katalyse der Methylierung von Anilinen mit Methanol verwendet, einer Reaktion von großer Bedeutung in der organischen Synthese, da sie die Eigenschaften von Aminen beeinflussen kann .

Safety and Hazards

The safety data sheet for p-Anisidine, a similar compound, suggests that it may cause cancer and damage to organs through prolonged or repeated exposure . It is fatal if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .

Wirkmechanismus

Target of Action

4-Ethyl-3-methoxyaniline, also known as 4-ethylanisole-3-amine, is an organic molecule that belongs to the class of aniline derivatives

Mode of Action

For instance, they can act as inhibitors or activators of enzymes, or they can bind to receptors and modulate their activity . The specific interactions of 4-Ethyl-3-methoxyaniline with its targets would depend on its chemical structure and the nature of the target molecules.

Biochemical Pathways

For example, they can affect the activity of enzymes involved in metabolic pathways, thereby influencing the synthesis or degradation of various biomolecules .

Pharmacokinetics

Factors such as lipophilicity, molecular size, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .

Result of Action

For example, they can modulate the activity of enzymes or receptors, thereby influencing cellular signaling pathways and physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethyl-3-methoxyaniline. For instance, factors such as pH, temperature, and the presence of other molecules can affect its stability and its interactions with its targets . Moreover, the compound’s action can also be influenced by the specific biological environment in which it is present, such as the type of cells or tissues and their physiological state.

Biochemische Analyse

Cellular Effects

4-Ethyl-3-methoxyaniline has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that 4-Ethyl-3-methoxyaniline can modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune responses . By inhibiting the activation of NF-κB, 4-Ethyl-3-methoxyaniline can reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, this compound has been found to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites.

Molecular Mechanism

The molecular mechanism of action of 4-Ethyl-3-methoxyaniline involves its binding interactions with specific biomolecules. For instance, it has been shown to bind to the active site of cytochrome P450 enzymes, leading to the inhibition of their catalytic activity . This inhibition can result in the accumulation of substrates that are normally metabolized by these enzymes, potentially leading to toxic effects. Furthermore, 4-Ethyl-3-methoxyaniline can interact with transcription factors such as NF-κB, preventing their translocation to the nucleus and subsequent activation of target genes . These interactions at the molecular level contribute to the overall effects of 4-Ethyl-3-methoxyaniline on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethyl-3-methoxyaniline have been observed to change over time. The stability of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that 4-Ethyl-3-methoxyaniline can undergo degradation over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to 4-Ethyl-3-methoxyaniline has been associated with changes in cellular function, including alterations in gene expression and enzyme activity. These temporal effects highlight the importance of considering the stability and degradation of 4-Ethyl-3-methoxyaniline in experimental studies.

Dosage Effects in Animal Models

The effects of 4-Ethyl-3-methoxyaniline in animal models have been found to vary with different dosages. At low doses, this compound may exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, 4-Ethyl-3-methoxyaniline can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the accumulation of reactive intermediates and the disruption of normal cellular processes. The threshold for these toxic effects can vary depending on factors such as the species and age of the animal, as well as the duration of exposure.

Metabolic Pathways

4-Ethyl-3-methoxyaniline is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of reactive intermediates, which can further interact with other biomolecules . These interactions can result in the modification of metabolic fluxes and changes in the levels of specific metabolites. Additionally, 4-Ethyl-3-methoxyaniline can influence the activity of enzymes involved in the methylerythritol 4-phosphate (MEP) pathway, which is important for the biosynthesis of terpenoids . By modulating the activity of these enzymes, 4-Ethyl-3-methoxyaniline can impact the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of 4-Ethyl-3-methoxyaniline within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, 4-Ethyl-3-methoxyaniline can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of 4-Ethyl-3-methoxyaniline within tissues can also be affected by factors such as blood flow and tissue-specific expression of transporters.

Subcellular Localization

The subcellular localization of 4-Ethyl-3-methoxyaniline is determined by its interactions with specific targeting signals and post-translational modifications. This compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of 4-Ethyl-3-methoxyaniline to these compartments can influence its activity and function. For instance, its presence in the nucleus can affect gene expression by interacting with transcription factors, while its localization to the mitochondria can impact cellular metabolism by modulating the activity of mitochondrial enzymes.

Eigenschaften

IUPAC Name |

4-ethyl-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-7-4-5-8(10)6-9(7)11-2/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEIXLLVGYMBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552504 | |

| Record name | 4-Ethyl-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947691-59-0 | |

| Record name | 4-Ethyl-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-3-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)